molecular formula C18H20BrN3O B5085459 N-(3-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

N-(3-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B5085459
M. Wt: 374.3 g/mol
InChI Key: KOQITGXWVFZAPA-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dibromoethane, under basic conditions.

    Bromination: The bromination of the phenyl ring can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Acylation: The final step involves the acylation of the piperazine derivative with 3-bromophenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic agent for conditions like anxiety, depression, or schizophrenia.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, such as serotonin or dopamine receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
  • N-(3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
  • N-(3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Uniqueness

N-(3-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O/c19-15-5-4-6-16(13-15)20-18(23)14-21-9-11-22(12-10-21)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQITGXWVFZAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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